molecular formula C9H16O3S B6187653 2,2,6,6-tetramethyl-1lambda6-thiane-1,1,4-trione CAS No. 28898-50-2

2,2,6,6-tetramethyl-1lambda6-thiane-1,1,4-trione

Cat. No.: B6187653
CAS No.: 28898-50-2
M. Wt: 204.29 g/mol
InChI Key: SYCJDLSRWOPXHM-UHFFFAOYSA-N
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Description

2,2,6,6-tetramethyl-1lambda6-thiane-1,1,4-trione is a sulfur-containing organic compound with the molecular formula C9H16O3S It is known for its unique structural features, which include a thiane ring substituted with four methyl groups and three oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-tetramethyl-1lambda6-thiane-1,1,4-trione typically involves the reaction of 2,2,6,6-tetramethyl-1lambda6-thiane with oxidizing agents. One common method includes the use of hydrogen peroxide or peracids under controlled conditions to introduce the oxygen atoms into the thiane ring. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at low temperatures to prevent decomposition of the product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the purity of the final compound .

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-tetramethyl-1lambda6-thiane-1,1,4-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, peracids.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols .

Scientific Research Applications

2,2,6,6-tetramethyl-1lambda6-thiane-1,1,4-trione has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,6,6-tetramethyl-1lambda6-thiane-1,1,4-trione involves its interaction with molecular targets through its reactive oxygen and sulfur atoms. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The pathways involved may include oxidative stress responses and modulation of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

28898-50-2

Molecular Formula

C9H16O3S

Molecular Weight

204.29 g/mol

IUPAC Name

2,2,6,6-tetramethyl-1,1-dioxothian-4-one

InChI

InChI=1S/C9H16O3S/c1-8(2)5-7(10)6-9(3,4)13(8,11)12/h5-6H2,1-4H3

InChI Key

SYCJDLSRWOPXHM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)CC(S1(=O)=O)(C)C)C

Purity

95

Origin of Product

United States

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